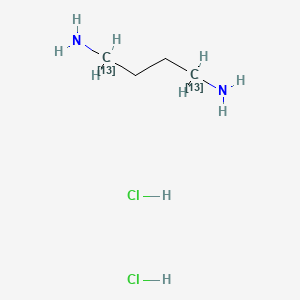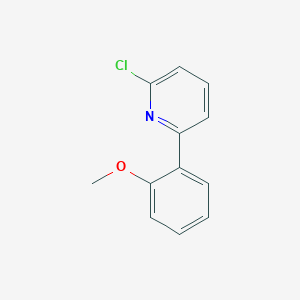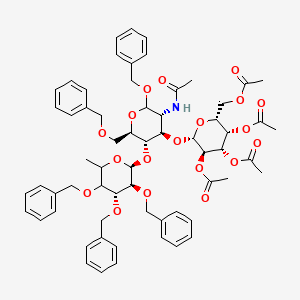
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a boronic acid derivative with the molecular formula C14H13BClNO3 and a molecular weight of 289.53 g/mol . This compound is characterized by the presence of a benzylcarbamoyl group and a chlorine atom attached to a benzene ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzoic acid with benzylamine to form the corresponding amide.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid undergoes various chemical reactions, including:
Types of Reactions:
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include biaryl compounds and other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid can be compared with other boronic acid derivatives:
Propiedades
Fórmula molecular |
C14H13BClNO3 |
|---|---|
Peso molecular |
289.52 g/mol |
Nombre IUPAC |
[4-(benzylcarbamoyl)-2-chlorophenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c16-13-8-11(6-7-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) |
Clave InChI |
KZNFIAMJDIXVJT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)


![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)




